3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Crystal Engineering Halogen Bonding Supramolecular Chemistry

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic building block combining a 1,2,4-thiadiazol-5-amine core with a 5-iodopyridin-2-yl substituent. It bears a molecular formula of C₇H₅IN₄S and a molecular weight of 304.11 g/mol.

Molecular Formula C7H5IN4S
Molecular Weight 304.11 g/mol
Cat. No. B13755102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
Molecular FormulaC7H5IN4S
Molecular Weight304.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)C2=NSC(=N2)N
InChIInChI=1S/C7H5IN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)
InChIKeyWPSASWQIPGIXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-09-8): Technical Baseline for Scientific Procurement


3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic building block combining a 1,2,4-thiadiazol-5-amine core with a 5-iodopyridin-2-yl substituent . It bears a molecular formula of C₇H₅IN₄S and a molecular weight of 304.11 g/mol . This compound belongs to a broader pharmacophore class utilized in kinase inhibitor programs [1], glucokinase activator patents [2], and anti-infective discovery campaigns [3]. Its defining structural feature is the iodine atom at the pyridine 5-position, which differentiates it from non-halogenated, bromo-substituted, and regioisomeric iodo analogs in both synthetic utility and physicochemical properties.

Why 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine Cannot Be Casually Substituted: The Procurement Case for Position-Specific Iodination


Casual substitution among pyridinyl-thiadiazol-5-amine analogs is scientifically unsound for three reasons. First, the iodine atom serves as a synthetic handle for chemoselective cross-coupling (Sonogashira, Suzuki-Miyaura) that chlorine or bromine analogs cannot match in reactivity [1]. Second, the iodine substituent generates a significantly stronger σ-hole for halogen bonding than bromine—a 40% increase in electrostatic potential [2]—which dictates crystal packing and supramolecular assembly behavior. Third, the 5-position on the pyridine ring provides distinct electronic and steric properties compared to the 4- and 6-iodo regioisomers, affecting both metal coordination geometry and biological target engagement [3]. These differences mean that procurement decisions based solely on scaffold similarity, without considering halogen identity and substitution position, risk irreproducible results in downstream applications.

Quantitative Comparative Evidence for 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine: Iodine Matters


5-Iodo Substituent Enables Superior σ-Hole Halogen Bonding vs. 5-Bromo Analog for Crystal Engineering Applications

DFT calculations on analogous 1,3,4-chalcogenadiazole systems demonstrate that replacing bromine with iodine at the aryl 4-position increases the positive σ-hole potential by approximately 40% [1]. This translates into stronger and more directional C–I···N halogen bonds compared to C–Br···N interactions, with iodine-bearing compounds forming halogen bonds in a higher proportion of crystal structures [1]. For the target compound, the iodine at the pyridine 5-position is expected to confer predictably stronger halogen-bond-donor character relative to its 5-bromo analog (CAS 1179360-18-9, MW 257.11) , enabling more reliable co-crystal design.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Iodine at Pyridine C5 Position Provides a Chemoselective Cross-Coupling Handle Absent in Non-Halogenated and Chloro Analogs

The iodine substituent at the pyridine 5-position is a privileged leaving group for palladium-catalyzed cross-coupling reactions. On the analogous 3,5-diiodo-1,2,4-thiadiazole system, Sonogashira coupling with phenylacetylene proceeds with high chemoselectivity for the C5-iodo position (carbon adjacent to sulfur), enabling sequential functionalization [1]. In contrast, the non-halogenated analog 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-22-4, MW 178.22) [2] lacks this synthetic handle entirely, and chloro/bromo analogs exhibit lower oxidative addition reactivity with Pd(0) catalysts [3]. The target compound thus uniquely combines the 1,2,4-thiadiazol-5-amine pharmacophore with a reactive iodo handle for late-stage diversification.

Cross-Coupling Chemistry Sonogashira Reaction Suzuki-Miyaura Reaction Medicinal Chemistry

Iodo Substituent Confers Radiolabeling Capability for SPECT Imaging: Class-Level Precedent from TZTP Derivatives

Iodinated thiadiazolyl-tetrahydropyridine (TZTP) derivatives have been successfully developed as SPECT radioligands for muscarinic M2 receptor imaging, with compound 5-(E)-iodopentenylthio-TZTP demonstrating in vitro affinity of Kᵢ = 4.9 nM [1]. This class-level precedent establishes that the iodine atom in iodine-bearing 1,2,4-thiadiazole scaffolds can be isotopically substituted with I-123 (t₁/₂ = 13.2 h, γ 159 keV) or I-125 (t₁/₂ = 60 days) for imaging and biodistribution studies [2]. The target compound, bearing a structurally analogous iodo-pyridinyl-thiadiazole-amine core, represents a viable precursor for radiolabeling, a capability absent in non-halogenated (CAS 138588-22-4) and bromo (CAS 1179360-18-9) analogs, as bromine lacks clinically useful gamma-emitting isotopes with suitable half-lives (Br-76: t₁/₂ = 16.2 h, β⁺; Br-77: t₁/₂ = 57 h, EC, limited availability).

SPECT Imaging Radioligand Development Muscarinic Receptor Iodine-125

Iodine at Pyridine 5-Position Confers Different Electronic Properties vs. 4-Iodo and 6-Iodo Regioisomers

The three iodo regioisomers—5-iodo (CAS 1179360-09-8), 4-iodo (CAS 1179361-24-0), and 6-iodo (CAS 1179361-72-8)—share the same molecular formula (C₇H₅IN₄S) and molecular weight (304.11) but differ critically in the electronic environment of the pyridine nitrogen. In the 5-iodo isomer, the iodine is para to the pyridine nitrogen, exerting a resonance electron-donating effect (+M) that increases electron density at the nitrogen. In contrast, the 6-iodo isomer places iodine ortho to the pyridine nitrogen, introducing steric hindrance that can impede metal coordination and hydrogen bonding at the pyridyl nitrogen [1]. The 4-iodo isomer positions iodine meta to the pyridine nitrogen, offering an intermediate electronic profile. These regioisomeric differences are non-interchangeable in medicinal chemistry SAR: the pyridine nitrogen is frequently engaged in hinge-binding interactions with kinase active sites [2], where altered electronics and sterics directly impact target affinity.

Regioisomer Differentiation Electronic Effects Medicinal Chemistry SAR

Antimicrobial Activity: Class-Level MIC Data for 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Derivatives Against Staphylococcus aureus

Derivatives of the 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold have demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL in antimicrobial screening assays . For context, optimized 5-amino-1,2,4-thiadiazole derivatives from a structurally related series achieved MIC values of 0.09–1.5 µg/mL against S. aureus, outperforming the commercial antibiotics pefloxacin (MIC 4–8 µg/mL) and streptomycin (MIC 2–32 µg/mL) [1]. The iodine substituent at the pyridine 5-position may further modulate activity through enhanced lipophilicity (calculated logP increase of ~0.7 units for iodo vs. non-halogenated) and potential halogen-bonding interactions with bacterial protein targets [2]. This activity provides a baseline differentiation from non-antimicrobial heterocyclic building blocks used purely for synthetic purposes.

Antimicrobial Screening Staphylococcus aureus MIC Determination

Optimal Application Scenarios for 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine Based on Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via Pd-Catalyzed Cross-Coupling

The iodine atom at the pyridine 5-position provides a reactive handle for Sonogashira and Suzuki-Miyaura couplings, enabling SAR exploration at a position distal to the thiadiazole-amine pharmacophore [1]. This is particularly relevant for kinase inhibitor programs where the pyridine nitrogen serves as a hinge-binding motif, as the 5-iodo position allows introduction of solubilizing or potency-enhancing groups without sterically interfering with the critical pyridine N–hinge hydrogen bond [2]. The non-halogenated analog (CAS 138588-22-4) lacks this diversification handle entirely.

Development of Iodine-123/Iodine-125 SPECT Radioligands for Neuroreceptor Imaging

Building on the precedent of iodinated TZTP derivatives achieving Kᵢ = 4.9 nM at muscarinic M2 receptors [3], the target compound's iodo-pyridinyl-thiadiazole-amine scaffold can serve as a precursor for SPECT radioligand development. The iodine atom provides a site for isotopic exchange with I-123 (SPECT) or I-125 (autoradiography), enabling in vivo target engagement studies that are not possible with the bromo or non-halogenated analogs [4].

Halogen-Bond-Directed Co-Crystal Engineering for Pharmaceutical Solid Form Optimization

The iodine substituent generates a σ-hole potential approximately 40% stronger than bromine in analogous heterocyclic systems [5], making this compound a superior halogen bond donor for co-crystal design. Researchers developing pharmaceutical co-crystals to improve solubility, stability, or bioavailability can exploit this predictable supramolecular synthon, whereas the bromo analog (CAS 1179360-18-9) provides weaker and less reliable halogen bonding [5].

Anti-Infective Screening Library Design with a Synthetic Diversification Handle

The pyridinyl-thiadiazol-5-amine scaffold has demonstrated class-level antimicrobial activity (MIC 8 µg/mL against S. aureus) , and optimized 5-amino-1,2,4-thiadiazoles have achieved MIC values of 0.09–1.5 µg/mL against ESKAPE pathogens [6]. Incorporating the iodo-substituted variant into screening libraries enables hit follow-up via Pd-catalyzed diversification directly on the screening hit, accelerating the hit-to-lead timeline compared to non-halogenated analogs that require de novo resynthesis for SAR exploration [1].

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